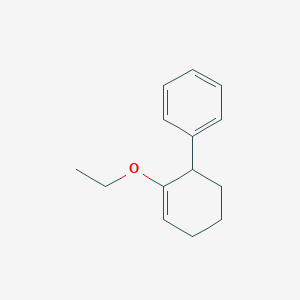
(2-Ethoxy-2-cyclohexen-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxy-2-cyclohexen-1-yl)benzene is an organic compound with the molecular formula C14H18O It is characterized by a benzene ring attached to a cyclohexene ring with an ethoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-2-cyclohexen-1-yl)benzene typically involves the reaction of 2-cyclohexen-1-one with phenylmagnesium bromide (Grignard reagent) followed by ethylation. The reaction conditions include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts depending on the specific reaction step
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Grignard reactions followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3)
Major Products:
Oxidation: Formation of 2-ethoxy-2-cyclohexen-1-one or benzoic acid derivatives
Reduction: Formation of (2-ethoxycyclohexyl)benzene
Substitution: Formation of halogenated benzene derivatives
Scientific Research Applications
(2-Ethoxy-2-cyclohexen-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Ethoxy-2-cyclohexen-1-yl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: Enzymes, receptors, and other biomolecules
Pathways Involved: The compound can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile or nucleophile depending on the reaction conditions.
Comparison with Similar Compounds
Cyclohexene: A simpler analog without the benzene ring and ethoxy group.
2-Cyclohexen-1-one: Lacks the ethoxy group and benzene ring.
Ethylbenzene: Contains an ethyl group instead of the ethoxy and cyclohexene moieties.
Uniqueness: (2-Ethoxy-2-cyclohexen-1-yl)benzene is unique due to its combination of a benzene ring, cyclohexene ring, and ethoxy group, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in synthesis and research.
Properties
CAS No. |
346620-74-4 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(2-ethoxycyclohex-2-en-1-yl)benzene |
InChI |
InChI=1S/C14H18O/c1-2-15-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-5,8-9,11,13H,2,6-7,10H2,1H3 |
InChI Key |
UEZXPAOVTDSGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CCCCC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















